Cas no 1700025-65-5 (2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質
名前と識別子
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- 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
- EN300-1118824
- 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 1700025-65-5
-
- インチ: 1S/C13H23N3/c1-4-5-6-11-9-13-14-8-7-12(10(2)3)16(13)15-11/h9-10,12,14H,4-8H2,1-3H3
- InChIKey: YFDDIAVVRLDJCF-UHFFFAOYSA-N
- ほほえんだ: N12C(=CC(CCCC)=N1)NCCC2C(C)C
計算された属性
- せいみつぶんしりょう: 221.189197746g/mol
- どういたいしつりょう: 221.189197746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.8Ų
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1118824-5.0g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 5g |
$3728.0 | 2023-05-23 | ||
Enamine | EN300-1118824-0.5g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1118824-10.0g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 10g |
$5528.0 | 2023-05-23 | ||
Enamine | EN300-1118824-2.5g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1118824-0.25g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1118824-0.05g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1118824-1.0g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 1g |
$1286.0 | 2023-05-23 | ||
Enamine | EN300-1118824-0.1g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1118824-5g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1118824-10g |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
1700025-65-5 | 95% | 10g |
$4236.0 | 2023-10-27 |
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報
Introduction to 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1700025-65-5)
2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, identified by its CAS number 1700025-65-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a scaffold that has been extensively studied for its role in drug discovery and development. The presence of both butyl and propan-2-yl substituents in its molecular structure contributes to its distinct physicochemical characteristics, making it a promising candidate for further exploration in medicinal chemistry.
The significance of 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine lies in its potential applications across various therapeutic areas. Recent advancements in computational chemistry and molecular modeling have highlighted the compound's ability to interact with biological targets in novel ways. Specifically, studies suggest that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in cancer progression and inflammation. The pyrazolo[1,5-a]pyrimidine core is known for its versatility in binding to a wide range of biological targets, including kinases and transcription factors, which are critical in regulating cellular processes.
In the context of current research, 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has been investigated for its potential role in modulating pathways associated with neurological disorders. Preliminary findings indicate that the compound may possess neuroprotective properties by interacting with receptors such as NMDA and AMPA. These interactions are of particular interest due to their implications in conditions like Alzheimer's disease and Parkinson's disease. The structural features of this compound allow it to penetrate the blood-brain barrier more effectively than some of its analogs, which enhances its therapeutic potential.
The synthesis of 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including the use of catalytic systems that minimize byproduct formation. The introduction of functional groups such as the butyl and propan-2-yl chains has been strategically designed to enhance binding affinity while maintaining solubility and metabolic stability.
From a pharmacokinetic perspective, 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine demonstrates promising properties that make it suitable for clinical development. Studies have shown that this compound exhibits moderate oral bioavailability and a favorable half-life distribution when tested in preclinical models. These characteristics are essential for ensuring that the drug reaches therapeutic levels efficiently and remains active within the body for an extended period. Additionally, the compound's metabolic profile suggests minimal interaction with cytochrome P450 enzymes commonly involved in drug metabolism.
The exploration of 2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine extends beyond traditional pharmaceutical applications into areas such as agrochemicals and material science. Its unique molecular structure makes it a valuable intermediate in synthesizing compounds with specialized properties. For instance, researchers have explored its use in developing novel polymers with enhanced thermal stability and mechanical strength. These applications highlight the broad utility of heterocyclic compounds like pyrazolo[1,5-a]pyrimidines in addressing diverse industrial challenges.
Future directions for research on CAS No. 1700025-65-5 include further investigation into its mechanism of action at a molecular level。 Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate how this compound interacts with biological targets at an atomic resolution。 This detailed understanding will be crucial for designing next-generation derivatives with improved efficacy and reduced side effects。
Collaborative efforts between academic institutions, pharmaceutical companies, and biotech firms are essential for advancing the study of 2-butyl--(propan--2--yl)--4-- H, 5-- H, 6-- H, 7-- H-- pyrazolo[ 1, 5--a ] -- pyrimidine。 Such partnerships facilitate interdisciplinary approaches that combine synthetic chemistry, computational biology, and clinical pharmacology to accelerate the translation of laboratory discoveries into tangible therapeutic benefits。 The growing interest in this compound underscores its potential as a cornerstone molecule in modern drug discovery。
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